REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:14]([C:15](=[O:16])[C:4]2=[CH:3][CH:2]=1)=[C:13]([NH:17][C:18]1[CH:23]=[CH:22][C:21](N)=[C:20]2[C:25]([C:27]4[C:32]([C:33](=[O:34])[C:19]=12)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:26])[CH:12]=[CH:11][C:10]=3N)=[O:8].S1C=CC=C1C(Cl)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[CH:10]=[CH:11][CH:12]=[C:13]([NH:17][C:18]4[C:19]5[C:33]([C:32]6[C:27]([C:25](=[O:26])[C:20]=5[CH:21]=[CH:22][CH:23]=4)=[CH:28][CH:29]=[CH:30][CH:31]=6)=[O:34])[C:14]=3[C:15](=[O:16])[C:4]2=[CH:3][CH:2]=1)=[O:8]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred for 2 hours at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the suspension is increased to 170°-175° C. over a period of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
WASH
|
Details
|
washed with nitrobenzene and ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |